![molecular formula C12H11NO4 B2873704 6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid CAS No. 2241130-61-8](/img/structure/B2873704.png)
6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . The methoxycarbonyl group (-COOCH3) is an ester functional group, which consists of a carbonyl adjacent to an ether linkage .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would likely consist of an indole core, with a methoxycarbonyl group attached at the 6-position and a carboxylic acid group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the ester group (-COOCH3) would likely make the compound polar and potentially increase its solubility in polar solvents .Scientific Research Applications
Synthesis Routes and Derivatives
A new synthesis route for indolecarboxylic acids, including derivatives similar to 6-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid, showcases the compound's role as an intermediate in the synthesis of pharmacologically relevant molecules. This method highlights the compound's utility in creating indole derivatives with potential biological activities, emphasizing its importance in drug discovery and development (Kasahara et al., 2007).
Conformationally Constrained Tryptophan Derivatives
Research into the synthesis of novel tryptophan derivatives incorporates structures closely related to 6-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid. These efforts aim to limit the conformational flexibility of tryptophan side chains for peptide and peptoid conformation studies, demonstrating the compound's significance in advancing our understanding of protein structure and function (Horwell et al., 1994).
Spectroscopic Profiling for Biological Activities
Spectroscopic and computational studies of methyl 5-methoxy-1H-indole-2-carboxylate, a close analogue of 6-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid, offer insights into its potential as a precursor to biologically active molecules. These studies explore the electronic nature and reactivity of the molecule, shedding light on its potential applications in designing drugs with optimized properties (Almutairi et al., 2017).
Anti-inflammatory and Antioxidant Properties
Research into indole derivatives, including those structurally related to 6-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid, has identified compounds with significant anti-inflammatory activities. These findings support the compound's potential in developing new therapeutics for inflammation-related disorders. Additionally, studies on the antioxidant properties of similar compounds contribute to understanding their role in mitigating oxidative stress (Nakkady et al., 2000).
Structural Studies and Drug Design
The structural analysis of tryptophan metabolites, including derivatives of 6-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid, provides valuable insights into drug design. By understanding the molecular structure and properties of these compounds, researchers can better design drugs targeting specific biological pathways or diseases (Sakaki et al., 1975).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-methoxycarbonyl-4-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-6-3-7(12(16)17-2)4-9-8(6)5-10(13-9)11(14)15/h3-5,13H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCUUFQFUHSHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.